molecular formula C11H9NO3 B1598704 2-Phenyl-oxazole-4-carboxylic acid methyl ester CAS No. 59171-72-1

2-Phenyl-oxazole-4-carboxylic acid methyl ester

Cat. No.: B1598704
CAS No.: 59171-72-1
M. Wt: 203.19 g/mol
InChI Key: JHITWPKHNTXGOB-UHFFFAOYSA-N
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Description

“2-Phenyl-oxazole-4-carboxylic acid methyl ester” is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . The molecular formula of this compound is C12H11NO3 .


Synthesis Analysis

The synthesis of oxazoles often involves the cyclodehydration of β-hydroxy amides using various reagents . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles has been reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered oxazole ring attached to a phenyl group and a carboxylic acid methyl ester group .


Chemical Reactions Analysis

The chemical reactions involving oxazoles often include their synthesis from β-hydroxy amides and their oxidation to form oxazoles . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Derivative Synthesis : 2-Phenyl-oxazole-4-carboxylic acid methyl ester serves as a precursor in synthesizing various functional derivatives. These derivatives are used for introducing different residues into oxazole, thus enhancing its chemical versatility (Prokopenko et al., 2010).
  • Copper-Catalyzed Intramolecular Cyclization : In the synthesis of 2-phenyl-4,5-substituted oxazoles, this compound undergoes copper-catalyzed intramolecular cyclization. This process is pivotal for introducing various functionalities at specific positions of the oxazole ring (Kumar et al., 2012).
  • Synthesis of Oxazole Derivatives : It is utilized in the synthesis of oxazole derivatives that exhibit inhibitory activity on blood platelet aggregation, showcasing potential therapeutic applications (Ozaki et al., 1983).

Photophysical and Fluorescence Studies

  • Photophysical Properties : Research indicates its use in studying the photophysical properties of oxazole derivatives. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them candidates for fluorescent probes (Ferreira et al., 2010).
  • Matrix Isolation and Spectroscopy : The compound has been studied through matrix isolation and spectroscopy to identify various conformers, which are crucial for understanding its chemical behavior in different environments (Lopes et al., 2010).

Biochemical Applications

  • Inhibitory Activity on Platelet Aggregation : Some derivatives of this compound demonstrate comparable inhibitory activity to aspirin on blood platelet aggregation. This indicates potential applications in cardiovascular therapies (Ozaki et al., 1983).

Safety and Hazards

While specific safety and hazard information for “2-Phenyl-oxazole-4-carboxylic acid methyl ester” is not available, general precautions should be taken while handling it, such as avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Oxazoles, including “2-Phenyl-oxazole-4-carboxylic acid methyl ester”, have significant potential in the field of medicinal chemistry due to their presence in many commercially available drugs . Therefore, future research may focus on developing new synthetic strategies for oxazoles and exploring their biological activities .

Mechanism of Action

Target of Action

They bind to biological targets based on their chemical diversity .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the target’s function, which can have therapeutic effects.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These diverse effects suggest that oxazole derivatives likely interact with multiple biochemical pathways.

Result of Action

Oxazole derivatives have been reported to trigger apoptosis in human tumor cells , suggesting that this compound may have similar effects.

Properties

IUPAC Name

methyl 2-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHITWPKHNTXGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400980
Record name 2-phenyl-oxazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59171-72-1
Record name 2-phenyl-oxazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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